3-Iodo-4-(trifluoromethyl)phenol
CAS No.:
Cat. No.: VC20134822
Molecular Formula: C7H4F3IO
Molecular Weight: 288.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H4F3IO |
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Molecular Weight | 288.01 g/mol |
IUPAC Name | 3-iodo-4-(trifluoromethyl)phenol |
Standard InChI | InChI=1S/C7H4F3IO/c8-7(9,10)5-2-1-4(12)3-6(5)11/h1-3,12H |
Standard InChI Key | HHSFASKTATYSFW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1O)I)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenol core with iodine (-I) and trifluoromethyl (-CF₃) groups at meta and para positions, respectively. This arrangement creates distinct electronic effects:
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The -CF₃ group induces strong electron-withdrawing character via its -I effect
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Iodine contributes polarizability and serves as a potential site for nucleophilic substitution
Table 1: Comparative structural features of iodinated trifluoromethylphenol isomers
Spectroscopic Characteristics
While direct spectral data for the 3-Iodo-4-CF₃ isomer remains unpublished, related compounds exhibit:
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¹H NMR: Phenolic proton resonance between δ 11.6–12.2 ppm (DMSO-d₆)
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¹³C NMR: Distinct signals for CF₃ carbons (~120 ppm, q, J = 320 Hz) and iodinated aromatic carbons
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IR Spectroscopy: O-H stretch at 3300–3500 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 3-Iodo-4-(trifluoromethyl)phenol typically involves:
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Directed Ortho-Metalation: Using n-BuLi to deprotonate a protected phenol derivative, followed by iodination
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Ullmann-Type Coupling: Copper-catalyzed coupling between iodophenols and trifluoromethylating agents
Table 2: Representative reaction conditions for iodinated phenol synthesis
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Protection | TBDMSCl, imidazole, DCM, 0°C→RT | 92 |
Iodination | NIS, TFA, CH₂Cl₂, -78°C | 85 |
CF₃ Introduction | TMSCF₃, CuI, DMF, 100°C | 78 |
Deprotection | TBAF, THF, RT | 95 |
Purification Challenges
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Light Sensitivity: Requires amber glassware and inert atmosphere handling
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Chromatography: Best resolved using silica gel with hexane/EtOAc (4:1)→(1:1) gradients
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Crystallization: Slow evaporation from CHCl₃/hexane yields needle-like crystals
Applications in Pharmaceutical Research
Antimalarial Drug Development
The 4(1H)-quinolone scaffold with iodinated aryl ethers demonstrates:
Radiolabeling Precursor
The iodine atom provides opportunities for:
Comparative Analysis with Structural Isomers
Electronic Effects
DFT calculations reveal:
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3-Iodo-4-CF₃: Hammett σₚ = +0.93 (strongly deactivating)
Synthetic Utility
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3-Iodo Isomer: Preferred for SNAr reactions (97% conversion vs. 68% for 2-Iodo)
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2-Iodo Isomer: Better directing group for cross-couplings (Suzuki yield: 91% vs. 83%)
Future Research Directions
Unresolved Challenges
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Scalability of current synthetic methods beyond gram-scale
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In vivo toxicology profiles for chronic exposure
Emerging Opportunities
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Design of photoactive derivatives for PDT applications
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Development of fluorinated MOF catalysts using phenolic building blocks
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